3-Amino-6-methylpyrazine-2-carboxylic acid

FGFR Inhibition Cancer Therapeutics Targeted Therapy

Procure 3-Amino-6-methylpyrazine-2-carboxylic acid (CAS 4896-36-0), the essential heterocyclic scaffold for synthesizing potent pan-FGFR inhibitors and developing novel antimycobacterial agents. Its unique 1,2,3,6-substitution pattern, featuring an ortho-amino acid motif, is irreplaceable for specific heterocyclic fusions and critical hydrogen-bonding interactions. This compound enables SAR studies and preclinical development that simpler analogs like 6-methylpyrazine-2-carboxylic acid cannot support. Ensure supply chain integrity for your oncology and anti-infective pipelines.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 4896-36-0
Cat. No. B1428622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-methylpyrazine-2-carboxylic acid
CAS4896-36-0
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=N1)C(=O)OC)N
InChIInChI=1S/C6H7N3O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11)
InChIKeyVFKIJMHDBGWTIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-methylpyrazine-2-carboxylic Acid (CAS 4896-36-0): Core Structural and Physicochemical Profile for Sourcing and Medicinal Chemistry


3-Amino-6-methylpyrazine-2-carboxylic acid (CAS 4896-36-0) is a heterocyclic building block featuring a pyrazine core substituted with an amino group at position 3, a methyl group at position 6, and a carboxylic acid group at position 2 [1]. This specific 1,2,3,6-substitution pattern, with adjacent amino and carboxylic acid functionalities, makes it a versatile intermediate for synthesizing more complex pharmacologically relevant molecules . The compound is a solid with a melting point of 172-174 °C (with decomposition) and requires storage at 2-8 °C with protection from light to ensure stability .

Why 3-Amino-6-methylpyrazine-2-carboxylic Acid is Not Interchangeable with In-Class Pyrazine Carboxylic Acid Analogs


In pyrazine-2-carboxylic acid derivatives, the position and nature of substituents directly dictate both the synthetic pathways available and the biological activity profile of the final product. For example, the presence of the amino group ortho to the carboxylic acid in 3-aminopyrazine-2-carboxylic acid derivatives is critical for forming specific heterocyclic fusions and establishing key hydrogen-bonding interactions with biological targets, such as the ATP-binding pocket of FGFR kinases [1]. Substituting the target compound with a simpler analog like 6-methylpyrazine-2-carboxylic acid (CAS 5521-61-9) would eliminate this crucial amino group, fundamentally altering the compound's reactivity and precluding its use in syntheses requiring an ortho-amino acid motif [2]. Therefore, direct substitution is not feasible without a complete redesign of the synthetic route and a likely loss of the desired biological activity.

Quantitative Differentiation Evidence for 3-Amino-6-methylpyrazine-2-carboxylic Acid (CAS 4896-36-0) vs. Key Comparators


FGFR Kinase Inhibitory Activity of a 6-Methyl-3-aminopyrazine-2-carboxamide Derivative

The core scaffold of 3-amino-6-methylpyrazine-2-carboxylic acid is essential for the FGFR inhibitory activity observed in derivative 18i. This derivative, 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide, exhibits potent pan-FGFR inhibition. This activity is dependent on the 6-methyl substitution and the 3-amino group, which are both present in the target compound scaffold [1].

FGFR Inhibition Cancer Therapeutics Targeted Therapy

Antimycobacterial Activity of 3-Aminopyrazine-2-carboxylate Esters

Esters of the structurally related 3-aminopyrazine-2-carboxylic acid exhibit in vitro antimycobacterial activity, a profile that is not observed with the non-amino analog, pyrazinoic acid (pyrazine-2-carboxylic acid), which is inactive in its native form against extracellular M. tuberculosis [1]. The most active compound in the 3-aminopyrazine-2-carboxylate series, hexyl 3-aminopyrazine-2-carboxylate, demonstrates a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against M. tuberculosis H37Rv [2].

Antimycobacterial Tuberculosis Infectious Disease

Physicochemical and Stability Profile for Laboratory Handling

The target compound possesses a defined melting point and specific storage requirements that differentiate it from related analogs. It melts with decomposition at 172-174 °C and requires storage at 2-8 °C with protection from light to prevent degradation . In contrast, the simpler analog 6-methylpyrazine-2-carboxylic acid (CAS 5521-61-9) is reported to be a stable solid with a melting point of 131-133 °C and storage recommendations of room temperature or 2-8 °C .

Chemical Stability Synthetic Chemistry Compound Management

High-Value Application Scenarios for Procuring 3-Amino-6-methylpyrazine-2-carboxylic Acid


Medicinal Chemistry for FGFR Kinase Inhibitor Development

As a core scaffold, this compound is ideal for synthesizing derivatives of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide, which have been validated as potent pan-FGFR inhibitors with antitumor activity in FGFR-aberrant cancer cell lines [1]. Procurement is justified for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of this new class of targeted anticancer agents.

Discovery of Novel Antimycobacterial Agents

The 3-amino substitution is a critical feature for antimycobacterial activity, as demonstrated by the in vitro activity of related esters against M. tuberculosis H37Rv [1]. This compound is a strategic starting material for creating libraries of esters and amides to develop new therapies against drug-resistant tuberculosis, a field where non-aminated pyrazine carboxylic acids like pyrazinoic acid show no activity [2].

Synthesis of Specialized Heterocyclic Building Blocks

The ortho-relationship between the amino and carboxylic acid groups makes this compound an excellent precursor for synthesizing fused pyrazine heterocycles, such as pteridines, quinoxalines, and pyrazinooxazinones. Its unique substitution pattern enables synthetic routes that are not accessible with the structurally simpler 6-methylpyrazine-2-carboxylic acid, which lacks the reactive amino group [1].

Internal Standard for Analytical Method Development

Given its defined physicochemical properties and the need for light-protected, refrigerated storage due to its thermal instability [1], this compound can be effectively utilized as an internal standard or a system suitability test compound in HPLC or LC-MS methods for monitoring related pyrazine derivatives in complex reaction mixtures or biological matrices.

Technical Documentation Hub

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